An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylindoline and its Precursor, 4,6-Dimethylindole
An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylindoline and its Precursor, 4,6-Dimethylindole
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4,6-dimethylindoline is scarce in the current scientific literature. This guide provides a comprehensive overview of its predicted properties and detailed information on its immediate aromatic precursor, 4,6-dimethylindole. Furthermore, established experimental protocols for the synthesis of indolines from indoles are presented, which can be adapted for the preparation of 4,6-dimethylindoline.
Introduction
Indoline and its derivatives are important structural motifs in a vast array of biologically active compounds and natural products. Their saturated heterocyclic core imparts distinct conformational properties compared to their aromatic indole counterparts, which can be crucial for molecular recognition and pharmacological activity. 4,6-Dimethylindoline, a substituted indoline, is of interest for its potential applications in medicinal chemistry and materials science. This technical guide summarizes the known chemical properties of the closely related 4,6-dimethylindole and provides a theoretical and practical framework for the synthesis and characterization of 4,6-dimethylindoline.
Chemical Properties of 4,6-Dimethylindole
4,6-Dimethylindole is the aromatic precursor to 4,6-dimethylindoline. A significant amount of computed data for this compound is available and provides a solid foundation for understanding the chemistry of its reduced form.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | --INVALID-LINK--[1] |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4,6-dimethyl-1H-indole | --INVALID-LINK--[1] |
| CAS Number | 75948-77-5 | --INVALID-LINK--[1] |
| Canonical SMILES | CC1=CC(=C2C=CNC2=C1)C | --INVALID-LINK--[1] |
Computed Physical and Chemical Properties
| Property | Value | Source |
| XLogP3 | 2.8 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
| Exact Mass | 145.089149355 | --INVALID-LINK--[1] |
| Monoisotopic Mass | 145.089149355 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 15.8 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 11 | --INVALID-LINK--[1] |
| Formal Charge | 0 | --INVALID-LINK--[1] |
| Complexity | 144 | --INVALID-LINK--[1] |
Spectral Data for 4,6-Dimethylindole
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Mass Spectrometry: A GC-MS spectrum is available for 4,6-dimethylindole, which can be a useful reference for monitoring its conversion to 4,6-dimethylindoline.[1]
Synthesis of 4,6-Dimethylindoline from 4,6-Dimethylindole
The most direct route to 4,6-dimethylindoline is through the reduction of the pyrrole ring of 4,6-dimethylindole. Several methods are well-established for this transformation.
Experimental Protocols for the Reduction of Indoles
Two primary methods for the reduction of indoles to indolines are catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a clean and efficient method for the reduction of indoles. Platinum-based catalysts are often effective, and the reaction can be performed under acidic conditions to facilitate the reduction of the electron-rich indole ring.[2]
General Protocol for Catalytic Hydrogenation of an Unprotected Indole:
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Reaction Setup: To a solution of the indole (1.0 mmol) in water (10 mL), add p-toluenesulfonic acid (1.2 mmol) and 5% Platinum on activated carbon (Pt/C) (10 mol%).
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Hydrogenation: Place the reaction mixture in a pressure vessel and charge with hydrogen gas to a pressure of 30 bar.
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Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with water.
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Extraction: Make the filtrate basic with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indoline can be purified by column chromatography on silica gel.
Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a widely used and effective reagent for the selective reduction of the C2-C3 double bond of indoles.[3][4]
General Protocol for Reduction with Sodium Cyanoborohydride:
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Reaction Setup: Dissolve the indole (1.0 mmol) in glacial acetic acid (5 mL) at room temperature.
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Addition of Reducing Agent: To this solution, add sodium cyanoborohydride (2.0 mmol) portion-wise over 10 minutes.
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Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
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Work-up: Carefully pour the reaction mixture into ice-water (50 mL).
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Extraction: Make the aqueous solution basic (pH > 8) with solid potassium hydroxide or a concentrated solution of sodium hydroxide. Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude indoline can be purified by column chromatography.
Structural Relationship
The core structural difference between an indole and an indoline is the saturation of the C2-C3 double bond in the pyrrole ring. This seemingly small change has a significant impact on the geometry and electronic properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated heterocyclic system.
Predicted Properties of 4,6-Dimethylindoline
Based on the structure of 4,6-dimethylindoline and the general properties of indolines, the following characteristics can be predicted:
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Basicity: As a secondary amine, 4,6-dimethylindoline is expected to be basic and will readily form salts with acids.
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Reactivity: The nitrogen atom will be nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. The aromatic ring can undergo electrophilic substitution reactions, with the amino group being a strong activating, ortho-, para-director.
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Spectroscopy:
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¹H NMR: The spectrum will be more complex than that of the indole due to the non-planar nature of the indoline ring and the presence of diastereotopic protons. Signals for the aliphatic protons at C2 and C3 will be present, in addition to the aromatic and methyl protons.
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¹³C NMR: The spectrum will show signals for the sp³ hybridized carbons at C2 and C3, which will be at a higher field compared to the corresponding sp² carbons in the indole.
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IR: A characteristic N-H stretching vibration for a secondary amine will be present, typically in the region of 3300-3500 cm⁻¹. The C-H stretches of the methyl and aliphatic ring protons will also be observed.
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Mass Spectrometry: The molecular ion peak would be at m/z 147, corresponding to the molecular formula C₁₀H₁₃N. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indoline ring.
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Conclusion
While direct experimental data on 4,6-dimethylindoline is limited, a comprehensive understanding of its chemical properties can be inferred from its aromatic precursor, 4,6-dimethylindole, and the well-established chemistry of the indoline scaffold. The synthetic protocols provided offer reliable methods for its preparation, which will enable further investigation into its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of 4,6-dimethylindoline in various scientific disciplines.
References
- 1. 4,6-dimethyl-1H-indole | C10H11N | CID 9833991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
